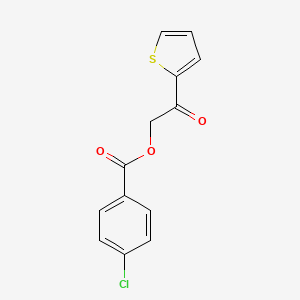![molecular formula C16H19FN4O3S2 B12204982 (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide](/img/structure/B12204982.png)
(E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a fluorophenyl sulfonyl group and a thiadiazole ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Synthesis of 4-fluorophenyl sulfonyl chloride: This intermediate can be prepared by reacting 4-fluorobenzenesulfonyl chloride with a suitable base.
Formation of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with propyl aldehyde under acidic conditions.
Coupling reaction: The final step involves coupling the 4-fluorophenyl sulfonyl chloride with the thiadiazole intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Properties
Molecular Formula |
C16H19FN4O3S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H19FN4O3S2/c1-2-4-14-19-20-16(25-14)18-15(22)13-5-3-10-21(13)26(23,24)12-8-6-11(17)7-9-12/h6-9,13H,2-5,10H2,1H3,(H,18,20,22) |
InChI Key |
WIJANEWEOFQKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dichlorophenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12204904.png)
)amine](/img/structure/B12204919.png)
![3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine](/img/structure/B12204920.png)
![(4E)-1-benzyl-5-(furan-2-yl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12204924.png)
![3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine](/img/structure/B12204925.png)
![Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]](/img/structure/B12204933.png)
![N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12204952.png)

![N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B12204961.png)

![benzyl {[(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12204970.png)
![3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12204976.png)

